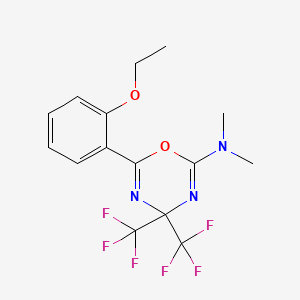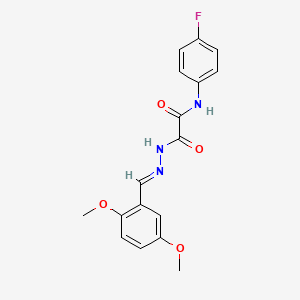![molecular formula C16H15N3OS B11567037 1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11567037.png)
1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with phenyl, dimethyl, and thienylmethylene groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 2-thienylmethylene aldehyde. The reaction is carried out in anhydrous methanol under reflux conditions for 1.5 to 2 hours . The reaction proceeds smoothly under mild conditions, favoring the retention of labile ester groups and resulting in high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable synthesis of similar pyrazolone derivatives suggests that the process can be adapted for larger-scale production. The use of common solvents like methanol and ethanol, along with mild reaction conditions, makes the synthesis amenable to industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thienylmethylene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, amines, and oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,5-dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound can form metal complexes, which may enhance its biological activity. The presence of the thienylmethylene group allows for interactions with specific enzymes and receptors, potentially leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: A precursor in the synthesis of the target compound.
1,5-Dimethyl-2-phenyl-4-[(2-phenylimidazo[1,2-a]pyridin-3-yl)methylene]amino]-1,2-dihydro-3H-pyrazol-3-one: A similar compound with antimicrobial activity.
1,5-Dimethyl-2-phenyl-4-[(2-oxo-1,2-diphenyl-ethylidene)amino]-1,2-dihydro-3H-pyrazol-3-one: Known for its ligand characteristics and biological activity.
Uniqueness
The uniqueness of 1,5-dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one lies in its thienylmethylene group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C16H15N3OS |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1,5-dimethyl-2-phenyl-4-(thiophen-2-ylmethylideneamino)pyrazol-3-one |
InChI |
InChI=1S/C16H15N3OS/c1-12-15(17-11-14-9-6-10-21-14)16(20)19(18(12)2)13-7-4-3-5-8-13/h3-11H,1-2H3 |
Clave InChI |
YHYGZKJGFQLXKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-({2-[N-(4-Ethoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11566955.png)
![methyl 4-{7-[(2,5-dimethylphenyl)carbamoyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate](/img/structure/B11566964.png)
![N'~1~,N'~8~-bis[(2E,3E)-4-phenylbut-3-en-2-ylidene]octanedihydrazide](/img/structure/B11566983.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566984.png)
![5-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11566985.png)

![7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11567013.png)
![1,1'-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea]](/img/structure/B11567014.png)
![3-[Bromo(phenyl)methyl]-8-cyano-5,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B11567016.png)

![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11567022.png)
![10-Bromo-3-(butylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11567025.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B11567029.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11567032.png)
